molecular formula C6H4ClF3N2O B577664 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine CAS No. 1312535-76-4

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine

Cat. No.: B577664
CAS No.: 1312535-76-4
M. Wt: 212.556
InChI Key: XXUSEPOFBSZNLR-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H4ClF3N2O. It is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 5-position.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

Trifluoromethylpyridines and their derivatives, which include “2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine”, are expected to have many novel applications in the future. This is due to their unique physicochemical properties and their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine typically involves the introduction of the trifluoromethyl group into the pyrimidine ring. One common method is the reaction of 2-chloro-4-methoxypyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c1-13-4-3(6(8,9)10)2-11-5(7)12-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUSEPOFBSZNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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